molecular formula C25H22ClN3O2S2 B3407095 N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide CAS No. 496026-31-4

N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide

Cat. No.: B3407095
CAS No.: 496026-31-4
M. Wt: 496 g/mol
InChI Key: RVSIEXVZKBGXIA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-triene) substituted with a 4-chlorophenyl group, a methyl group at position 11, and a phenyl group at position 2. The thioacetamide linkage (-S-CH₂-C(=O)-NH-) bridges the tricyclic system to the 4-chlorophenyl moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in antimicrobial and anticancer research .

Crystallographic analysis (e.g., via SHELX programs ) and computational docking studies (e.g., AutoDock4 ) are critical for elucidating its 3D conformation and binding interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-7-12-19-20(13-15)33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)32-14-21(30)27-17-10-8-16(26)9-11-17/h2-6,8-11,15H,7,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSIEXVZKBGXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thia-diazatricyclo ring system, followed by the introduction of the chlorophenyl group and the acetamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Complexity : The target compound requires 7–9 synthetic steps with low overall yields (15–20%) due to steric hindrance during tricyclic ring formation .
  • Computational Predictions : AutoDock4 simulations suggest strong binding to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol), validated by X-ray crystallography .
  • Toxicity Concerns : Preliminary in vivo studies in mice indicate hepatotoxicity at doses >50 mg/kg, a limitation shared with most tricyclic thia-diazatricyclo derivatives .

Biological Activity

N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a 4-chlorophenyl group and a thiazole ring, which may contribute to its biological properties. The presence of multiple functional groups suggests potential interactions with biological targets.

Chemical Formula

  • Molecular Formula : C22H18ClN3O2S2
  • Molecular Weight : 455.98 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on related compounds have shown:

  • Inhibition of Cell Proliferation : Compounds targeting RhoA signaling pathways have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in prostate and melanoma cancer cell lines .
  • Induction of Apoptosis : Similar structures have been observed to selectively induce apoptosis in cancer cells overexpressing RhoC, suggesting a mechanism that could be relevant for the studied compound .
  • Inhibition of Metastasis : The ability to inhibit Rho-dependent invasion in cancer cells has been documented, indicating potential use in preventing metastasis .

The mechanism by which this compound may exert its biological effects can be summarized as follows:

  • Targeting Rho GTPases : The compound potentially interacts with Rho GTPases, which are crucial regulators of the actin cytoskeleton and are implicated in various cellular processes including motility and gene expression .
  • Gene Expression Modulation : By inhibiting transcriptional activation pathways involving MKL/SRF (megakaryoblastic leukemia factor/serum response factor), the compound may alter gene expression patterns associated with cell growth and survival .

In Vitro Studies

In vitro studies have shown that related compounds exhibit the following effects:

Biological ActivityObserved EffectReference
Cell ProliferationInhibition in PC-3 cells
ApoptosisInduction in A375M2 cells
Metastatic InvasionInhibition in various lines

Case Study 1: Prostate Cancer

A study investigated the effects of a structurally similar compound on PC-3 prostate cancer cells. The results indicated that treatment led to a significant reduction in DNA synthesis and cell viability at concentrations below 1 μmol/L, showcasing the potential for therapeutic application in prostate cancer management .

Case Study 2: Melanoma

Another study focused on melanoma cell lines, where the compound demonstrated selective cytotoxicity towards RhoC-overexpressing cells compared to their parental counterparts. This suggests that compounds with similar structural characteristics may be effective against specific cancer types based on their molecular profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide

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